Fmoc-Asn(Trt)-OH

Catalog No.
S709522
CAS No.
132388-59-1
M.F
C38H32N2O5
M. Wt
596.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Asn(Trt)-OH

CAS Number

132388-59-1

Product Name

Fmoc-Asn(Trt)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoic acid

Molecular Formula

C38H32N2O5

Molecular Weight

596.7 g/mol

InChI

InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/t34-/m0/s1

InChI Key

KJYAFJQCGPUXJY-UMSFTDKQSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Synonyms

Fmoc-Asn(Trt)-OH;132388-59-1;Nalpha-Fmoc-Ngamma-trityl-L-asparagine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(tritylamino)butanoicacid;ST029446;Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Ngamma-trityl-L-asparagine;N-(9-Fluorenylmethoxycarbonyl)-N-trityl-L-asparagine;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoicacid;C38H32N2O5;Nalpha-(9-Fluorenylmethoxycarbonyl)-Ngamma-trityl-L-asparagine;(2S)-2-[(fluoren-9-ylmethoxy)carbonylamino]-3-[N-(triphenylmethyl)carbamoyl]propanoicacid;AmbotzFAA1015;PubChem9947;AC1LD09H;Fmoc-N'-trityl-L-asparagine;47672_ALDRICH;SCHEMBL118112;N-Fmoc-N4-trityl-L-Asparagine;47672_FLUKA;MolPort-003-934-255;ACT07171;ZINC4284054;ANW-19430;CF-054;MFCD00077049

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

High Purity for Improved Peptide Quality

Fmoc-Asn(Trt)-OH is known for its high purity, with minimal levels of impurities like dipeptides, free amino acids, and acetic acid [1]. This is crucial for SPPS, as these impurities can lead to side reactions and ultimately reduce the purity and yield of the desired peptide. Studies have shown that Fmoc-Asn(Trt)-OH results in significantly purer peptides compared to other Asn derivatives used in SPPS [1, 2].

[1] Fmoc-Asn(Trt)-OH [Sigma-Aldrich]: [2] Innovation & Perspectives in Solid Phase Synthesis, 1st International Symposium (Ed. R. Epton), SPCC UK Ltd., Birmingham, 1990, pp. 577 (cited in Fmoc-Asn(Trt)-OH [Sigma-Aldrich]: )

Fmoc-Asn(Trt)-OH, or N-Fmoc-N4-trityl-L-asparagine, is a derivative of the amino acid asparagine. It features a fluoromethoxycarbonyl (Fmoc) protective group on the amino terminus and a trityl (Trt) protective group on the side chain amide. This compound is particularly valued in peptide synthesis due to its ability to prevent side reactions, especially dehydration of the amide side chain during activation processes involving carbodiimide reagents. Fmoc-Asn(Trt)-OH is soluble in various organic solvents, facilitating its use in standard peptide synthesis protocols .

The primary reactions involving Fmoc-Asn(Trt)-OH include:

  • Deprotection: The trityl group is removed using trifluoroacetic acid (TFA), typically within one hour at room temperature. If Fmoc-Asn(Trt)-OH is at the N-terminal of a peptide, this process may require up to two hours for complete deprotection .
  • Coupling Reactions: Fmoc-Asn(Trt)-OH can be activated for coupling with other amino acids in peptide synthesis, where it plays a crucial role in forming peptide bonds without undergoing unwanted side reactions .

While specific biological activities of Fmoc-Asn(Trt)-OH itself are not extensively documented, asparagine is known to play critical roles in protein synthesis and metabolism. The incorporation of asparagine into peptides can influence structural stability and biological function. Therefore, the use of Fmoc-Asn(Trt)-OH in synthesizing peptides may indirectly affect their biological properties depending on the context of use .

The synthesis of Fmoc-Asn(Trt)-OH typically involves several steps:

  • Crystallization: Formation of N'-Trityl-L-asparagine crystals.
  • Centrifugation: Extraction of these crystals.
  • Washing: Removal of residual starting materials.
  • Extraction: Obtaining N-Acetyl-L-asparagine.
  • Drying: Final purification to yield Fmoc-Asn(Trt)-OH.

This method ensures high purity by eliminating residual synthetic materials such as trifluoroacetic acid and maleic anhydride .

Fmoc-Asn(Trt)-OH is primarily used in:

  • Peptide Synthesis: Its protective groups allow for the selective formation of peptide bonds while minimizing unwanted side reactions.
  • Research and Development: It serves as a building block for synthesizing peptides that may have therapeutic or research applications .

Studies on interaction dynamics involving Fmoc-Asn(Trt)-OH generally focus on its behavior during peptide synthesis rather than direct biological interactions. Its ability to prevent dehydration side reactions enhances the purity and yield of synthesized peptides, which is crucial for further studies on their biological activity and efficacy .

Similar Compounds

Several compounds are structurally similar to Fmoc-Asn(Trt)-OH, each with unique characteristics:

Compound NameStructure FeaturesUnique Aspects
Fmoc-Asp(Trt)-OHSimilar protective groups but with aspartic acidAspartic acid's carboxylic side chain influences reactivity
Fmoc-Glu(Trt)-OHContains glutamic acid with similar protective groupsGlutamic acid's additional carboxylate group affects pH sensitivity
Fmoc-Ser(Trt)-OHSerine derivative with hydroxyl groupHydroxyl group provides different reactivity profile

Fmoc-Asn(Trt)-OH stands out due to its specific protective groups that effectively minimize side reactions during peptide synthesis, making it particularly useful for producing high-purity peptides .

XLogP3

6.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

596.23112213 g/mol

Monoisotopic Mass

596.23112213 g/mol

Heavy Atom Count

45

UNII

5R94765WYL

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory.;
H413 (93.48%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Dates

Modify: 2023-08-15

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